Computed Hydrophobicity (XLogP3): Methyl 2-Decyldodecanoate vs. Methyl Laurate
The computationally predicted octanol–water partition coefficient (XLogP3) for methyl 2-decyldodecanoate is 10.5, compared to 5.8 for the linear C12 analog methyl laurate [1][2]. This represents an 81% increase in logP, corresponding to a >50,000-fold higher theoretical partition ratio. The difference arises from the combined effect of an additional 10 carbon atoms and the α-branching that shields the ester moiety.
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 10.5 |
| Comparator Or Baseline | Methyl laurate (CAS 111-82-0): XLogP3 = 5.8 |
| Quantified Difference | Δ logP = +4.7; ~50,000-fold higher predicted partition ratio |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021/2025 release). In silico prediction. |
Why This Matters
A logP difference of >4 orders of magnitude fundamentally alters the compound's suitability for hydrophobic phases, lipid-based delivery systems, and membrane partitioning studies—making direct substitution of linear FAMEs unsound in formulation research.
- [1] PubChem. Methyl 2-decyldodecanoate. CID 15298642. https://pubchem.ncbi.nlm.nih.gov/compound/15298642 (accessed 2026-05-06). View Source
- [2] PubChem. Methyl Laurate. CID 8139. https://pubchem.ncbi.nlm.nih.gov/compound/8139 (accessed 2026-05-06). View Source
